

# Gadopiclesol vs. Gadobutrol: A Comparative Guide for Lesion Visualization in MRI

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## Compound of Interest

Compound Name: Gadopiclesol

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This guide provides an objective comparison of the efficacy of **Gadopiclesol** and Gadobutrol, two macrocyclic gadolinium-based contrast agents (GBCAs), for lesion visualization in magnetic resonance imaging (MRI). The information presented is based on data from key clinical trials, focusing on quantitative performance metrics, experimental methodologies, and safety profiles.

## Executive Summary

**Gadopiclesol**, a next-generation macrocyclic GBCA, has demonstrated non-inferiority to Gadobutrol for lesion visualization at half the standard gadolinium dose in comprehensive clinical trials.<sup>[1][2][3][4]</sup> This efficacy is attributed to **Gadopiclesol**'s significantly higher relaxivity.<sup>[1][2][5]</sup> Both agents exhibit a comparable and favorable safety profile.<sup>[1][2][3][4]</sup>

## Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from the PICTURE and PROMISE clinical trials, which directly compared **Gadopiclesol** and Gadobutrol.

### Table 1: Efficacy Outcomes from the PICTURE Trial (Central Nervous System)

Parameter	Gadopiclenol (0.05 mmol/kg)	Gadobutrol (0.1 mmol/kg)	p-value
Lesion Visualization Criteria	---	---	---
Border Delineation	Non-inferior	Reference	<0.0001[6]
Internal Morphology	Non-inferior	Reference	<0.0001[6]
Contrast Enhancement	Non-inferior	Reference	<0.0001[6]
Quantitative Image Analysis	---	---	---
Percentage of Enhancement	Superior	Reference	<0.0001[5][6][7]
Lesion-to-Background Ratio	Superior	Reference	<0.0001[5][6]
Contrast-to-Noise Ratio	Superior (for 2 of 3 readers)	Reference	<0.01[6]
Reader Preference	---	---	---
Preferred Gadopiclenol	44.8% - 57.3%	14.5% - 24.1%	<0.001[7]
No Preference	21.6% - 40.7%	---	---

**Table 2: Efficacy Outcomes from the PROMISE Trial (Body MRI)**

Parameter	Gadopiclenol (0.05 mmol/kg)	Gadobutrol (0.1 mmol/kg)	p-value
Lesion Visualization Criteria	---	---	---
Border Delineation	Non-inferior	Reference	<0.001[8][9]
Internal Morphology	Non-inferior	Reference	<0.001[8][9]
Visual Contrast Enhancement	Non-inferior	Reference	<0.001[8][9]
Quantitative Image Analysis	---	---	---
Percentage Enhancement	Higher (for 2 of 3 readers)	Reference	<0.001[8][9]
Lesion-to-Background Ratio	No significant difference	Reference	---
Reader Preference	---	---	---
No Preference	75% - 83%	---	---

Table 3: Safety Profile Comparison (PICTURE & PROMISE Trials)

Parameter	Gadopiclenol (0.05 mmol/kg)	Gadobutrol (0.1 mmol/kg)
PICTURE Trial (CNS)		
Adverse Event (AE) Rate	4.9%[4][6]	6.9%[4][6]
Most Common AEs	Injection site reactions[4]	Injection site reactions[4]
PROMISE Trial (Body)		
Adverse Event (AE) Rate	4.2%[8]	5.5%[8]
Participants with AEs	12 of 288[1][3]	16 of 290[1][3]

## Experimental Protocols

The pivotal evidence for the comparison between **Gadopiclenol** and Gadobutrol comes from two major Phase III clinical trials: PICTURE and PROMISE. Both were designed as intra-individual crossover studies to provide a robust comparison.

### PICTURE Trial (NCT03986138)

- Objective: To demonstrate the non-inferiority of 0.05 mmol/kg **Gadopiclenol** to 0.1 mmol/kg Gadobutrol for the visualization of Central Nervous System (CNS) lesions.[4]
- Study Design: A randomized, double-blind, crossover study where adult patients with known or highly suspected CNS lesions received both contrast agents during separate MRI exams. [6][7]
- Patient Population: 256 adult patients with known or suspected CNS lesions.[6]
- Contrast Administration: A single intravenous injection of either 0.05 mmol/kg **Gadopiclenol** or 0.1 mmol/kg Gadobutrol.[6]
- Imaging: MRI of the brain and/or spine performed before and after contrast administration.
- Endpoints: The primary efficacy endpoint was the qualitative assessment of lesion visualization (border delineation, internal morphology, and contrast enhancement) by blinded readers.[7] Secondary endpoints included quantitative measures such as percentage of enhancement, lesion-to-background ratio, and contrast-to-noise ratio.[6][7]

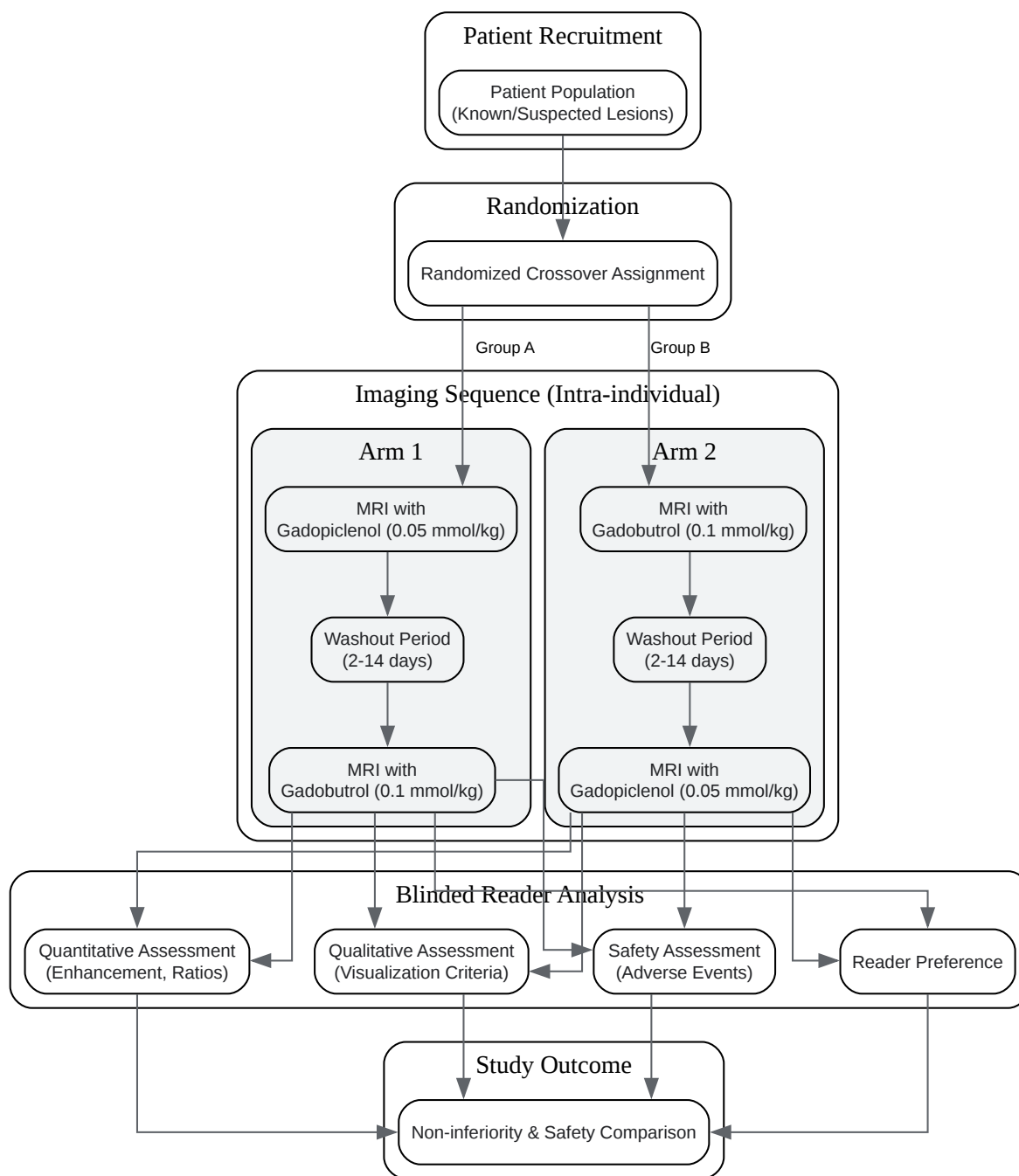
### PROMISE Trial (NCT03986138)

- Objective: To investigate whether **Gadopiclenol** at 0.05 mmol/kg is noninferior to Gadobutrol at 0.1 mmol/kg for lesion visualization in body MRI.[3]
- Study Design: A randomized, double-blind, crossover, phase 3 study conducted at 33 centers in 11 countries.[3]
- Patient Population: 273 adult participants with at least one suspected focal lesion in various body regions (head and neck, breast, thorax, abdomen, pelvis, or musculoskeletal system). [3][9]

- Contrast Administration: Patients underwent two contrast-enhanced MRI examinations, randomized to receive either 0.05 mmol/kg **Gadopiclenol** or 0.1 mmol/kg Gadobutrol.[3]
- Imaging: MRI of the relevant body region was performed.
- Endpoints: The primary endpoint was the assessment of lesion visualization based on border delineation, internal morphologic characteristics, and visual degree of contrast enhancement by blinded readers.[1]

## Visualizations

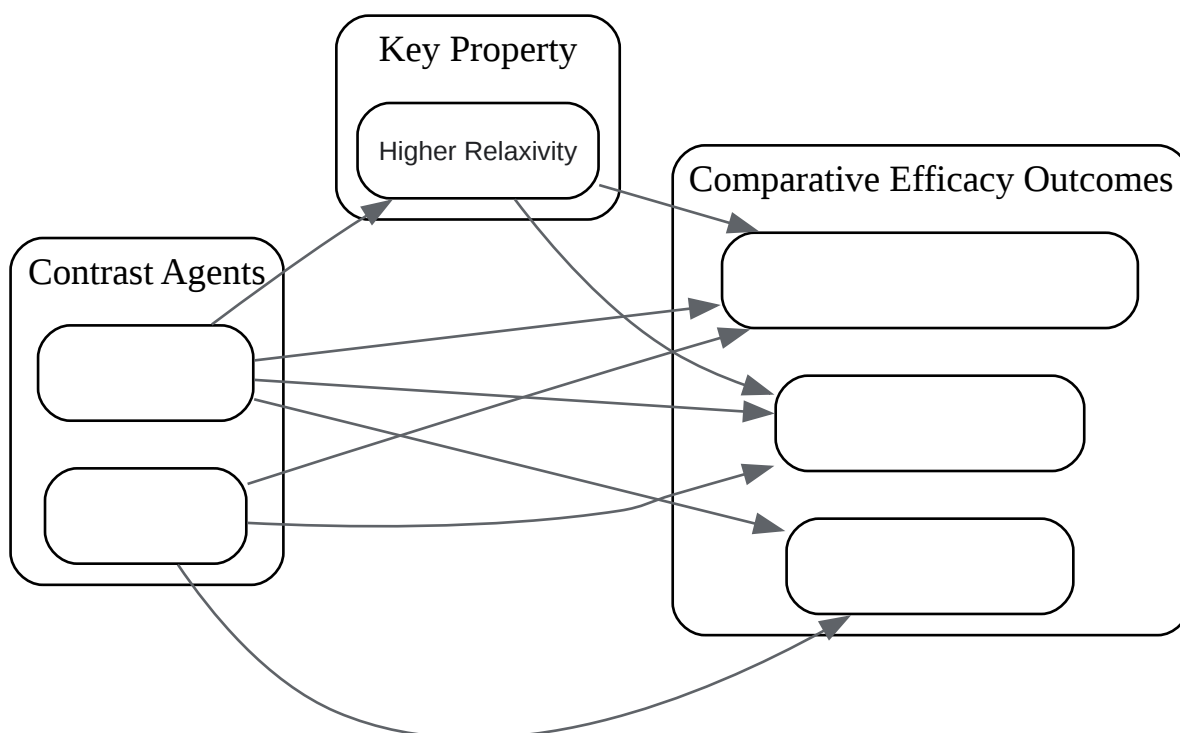
### Experimental Workflow: PICTURE & PROMISE Trials



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Caption: Crossover design of the PICTURE and PROMISE trials.

## Logical Relationship: Efficacy Comparison



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Caption: **Gadopichlenol's** higher relaxivity leads to comparable efficacy at a lower dose.

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